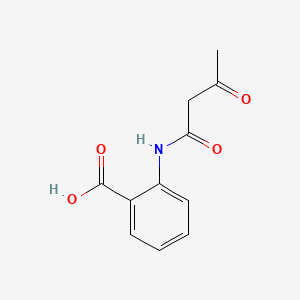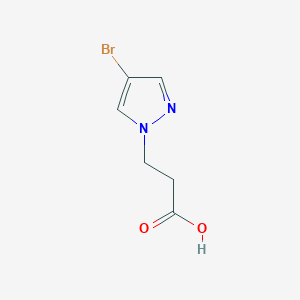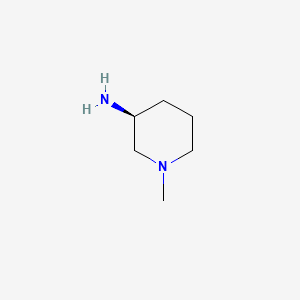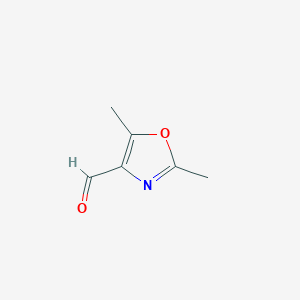
N-(乙酰乙酰)邻氨基苯甲酸
描述
N-(Acetoacetyl)anthranilic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Acetoacetyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Acetoacetyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
变应原特性和超敏反应的抑制
N-(乙酰乙酰)邻氨基苯甲酸衍生物,特别是 N-(3',4'-二甲氧基肉桂酰)邻氨基苯甲酸,因其抗变应原特性而受到研究。它们显示出在大鼠和豚鼠中抑制同源被动皮肤过敏 (PCA) 的潜力,使其适用于治疗某些过敏相关疾病,包括哮喘。这些化合物适度抑制逆转性皮肤过敏和 Arthus 型反应,但不影响 Forssman 全身反应或接触性皮炎 (Koda et al., 1976)。
重量分析中的应用
N-乙酰丙酮-邻氨基苯甲酸,一种相关化合物,已被用作重量测定铜 (II) 的试剂。形成的固体铜 (II) 螯合物表现出 1:1 的金属-配体化学计量比和非平面二聚体结构。此应用突出了其在分析化学中检测和量化金属离子的潜力 (Mehta et al., 1972)。
抗血小板作用
研究表明,某些衍生物,如曲尼司特 (N-(3',4'-二甲氧基肉桂酰)邻氨基苯甲酸),可以抑制血小板聚集。在兔血小板中观察到这种作用,表明除了抗过敏特性外,作为抗血小板剂的潜在治疗应用 (Iwasa et al., 1986)。
荧光和发光应用
N-(乙酰乙酰)邻氨基苯甲酸衍生物的荧光特性已得到研究。例如,N-(N"-甲苯磺酰邻氨基苯甲酰)邻氨基苯甲酸与乙酸和二甲基甲酰胺的晶体溶剂分别显示出绿色和蓝色荧光。发光特性的这些变化表明在材料科学和分子探针中具有潜在应用 (Utenyshev et al., 2001)。
抗菌和细胞毒性
邻氨基苯甲酸衍生物在其抗菌和细胞毒性活性方面显示出前景。从海洋沉积物衍生真菌中分离出的青霉素酸等化合物对人结肠癌细胞系表现出抑制活性,表明在癌症治疗和微生物耐药性研究中的潜在应用 (Li et al., 2013)。
安全和危害
未来方向
Anthranilic acid and its derivatives, including N-(Acetoacetyl)anthranilic acid, present a privileged profile as pharmacophores for the rational development of pharmaceuticals for managing the pathophysiology and pathogenesis of various diseases . The substitution on the anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure-activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm .
生化分析
Biochemical Properties
N-(Acetoacetyl)anthranilic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a lead compound in enhancing the activity of histone deacetylase inhibitors (HDACI) such as romidepsin, which is used in cancer therapy . The compound interacts with various biomolecules, including cell cycle regulators, and has been shown to potentiate the effects of HDACI by inducing cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
N-(Acetoacetyl)anthranilic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the antitumor activity of romidepsin in bladder cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects the expression of key cell cycle regulators, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of N-(Acetoacetyl)anthranilic acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound has been shown to enhance the activity of histone deacetylase inhibitors, leading to changes in gene expression and induction of apoptosis in cancer cells . It interacts with cell cycle regulators and other proteins, thereby modulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Acetoacetyl)anthranilic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under certain conditions and exhibits long-term effects on cell cycle regulation and apoptosis induction . Its stability and degradation profile are crucial for its application in biochemical research and therapeutic settings.
Dosage Effects in Animal Models
The effects of N-(Acetoacetyl)anthranilic acid vary with different dosages in animal models. Studies have shown that the compound can induce significant therapeutic effects at specific dosages without causing adverse side effects . At higher doses, it may exhibit toxic effects, highlighting the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
N-(Acetoacetyl)anthranilic acid is involved in various metabolic pathways, including its role as an intermediate in the catabolism of quinaldine in Arthrobacter species . It interacts with enzymes such as anthranilate synthase and anthranilate phosphoribosyl transferase, which are involved in the biosynthesis of tryptophan and other aromatic compounds . These interactions influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of N-(Acetoacetyl)anthranilic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific transporters, which facilitate its movement across cellular membranes . Understanding these interactions is essential for optimizing its therapeutic applications.
Subcellular Localization
N-(Acetoacetyl)anthranilic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells is crucial for its role in modulating cellular processes and interactions with biomolecules.
属性
IUPAC Name |
2-(3-oxobutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINYBRXZAIWZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398905 | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-86-0 | |
| Record name | 2-Acetoacetylaminobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Acetoacetyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)








![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)




